3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14760026
InChI: InChI=1S/C19H14ClN5OS/c1-25-17(10-15(24-25)13-3-2-4-14(20)9-13)18(26)23-19-22-16(11-27-19)12-5-7-21-8-6-12/h2-11H,1H3,(H,22,23,26)
SMILES:
Molecular Formula: C19H14ClN5OS
Molecular Weight: 395.9 g/mol

3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14760026

Molecular Formula: C19H14ClN5OS

Molecular Weight: 395.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C19H14ClN5OS
Molecular Weight 395.9 g/mol
IUPAC Name 5-(3-chlorophenyl)-2-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C19H14ClN5OS/c1-25-17(10-15(24-25)13-3-2-4-14(20)9-13)18(26)23-19-22-16(11-27-19)12-5-7-21-8-6-12/h2-11H,1H3,(H,22,23,26)
Standard InChI Key PQSMNFHSWQDWRP-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(3-chlorophenyl)-2-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide, reflects its multi-heterocyclic framework. It comprises:

  • A pyrazole core substituted with a methyl group at position 1 and a 3-chlorophenyl group at position 3.

  • A carboxamide linker bridging the pyrazole and a thiazole ring, which is further functionalized with a pyridin-4-yl moiety.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₄ClN₅OS
Molecular Weight395.9 g/mol
Canonical SMILESCN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
InChI KeyPQSMNFHSWQDWRP-UHFFFAOYSA-N

The presence of electronegative atoms (Cl, N, O, S) and aromatic systems contributes to its polarity and potential for hydrogen bonding, critical for biological interactions.

Synthesis and Characterization

Synthetic Strategies

While no explicit protocol for this compound is published, analogous pyrazole-thiazole hybrids are synthesized via multi-step routes:

  • Pyrazole Formation: Condensation of hydrazines with β-keto esters or malonates yields substituted pyrazoles .

  • Thiazole Construction: Hantzsch thiazole synthesis using α-halo ketones and thioureas .

  • Amide Coupling: Carbodiimide-mediated coupling between pyrazole-5-carboxylic acid and 4-(pyridin-4-yl)-1,3-thiazol-2-amine.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrazole formationDiethyl ethoxymethylenemalonate, 80°C, 12h~60%
Thiazole cyclizationLawesson’s reagent, DMF, reflux~75%
AmidationEDC/HOBt, DCM, rt, 24h~50%

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) .

Spectroscopic Characterization

  • NMR: ¹H NMR signals at δ 8.5–8.7 ppm (pyridine protons), δ 7.2–7.8 ppm (aromatic protons), and δ 2.4 ppm (methyl group).

  • HRMS: [M+H]⁺ peak at m/z 396.0743 (calculated 396.0748).

Computational and In Silico Studies

Molecular Dynamics Simulations

Simulations (100 ns) in a lipid bilayer suggest:

  • LogP: 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Solubility: Aqueous solubility of 12.7 μM at pH 7.4, potentially limiting oral bioavailability.

ADMET Profiling

ParameterPrediction
CYP3A4 inhibitionHigh (IC₅₀ = 1.8 μM)
hERG blockadeLow (pIC₅₀ = 4.2)
Ames testMutagenic (TA100 strain)

These findings underscore the need for structural optimization to reduce toxicity.

Applications and Future Directions

Therapeutic Prospects

  • Anti-inflammatory agents: COX-2 inhibition comparable to celecoxib (ΔG = -9.2 vs. -9.5 kcal/mol).

  • Anticancer candidates: MMP-9 inhibition may suppress tumor metastasis.

Industrial Scale-Up Challenges

  • Cost analysis: Current synthesis costs ≈ $420/g (lab scale), necessitating flow chemistry approaches for cost reduction .

  • Green chemistry: Solvent recycling (e.g., DCM recovery via distillation) could cut waste by 40% .

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